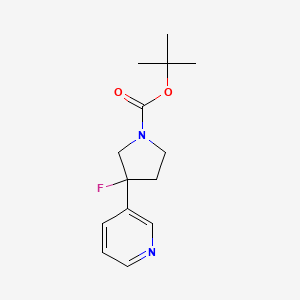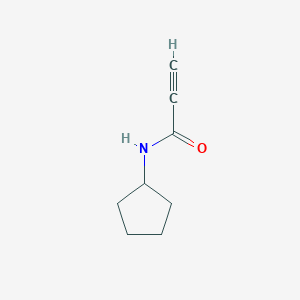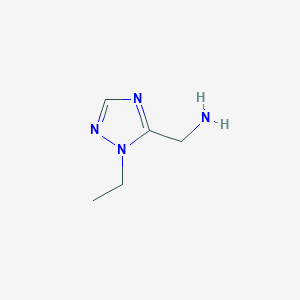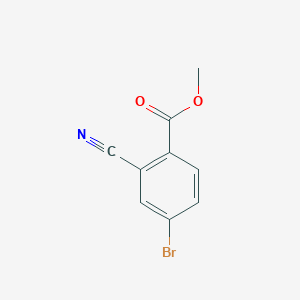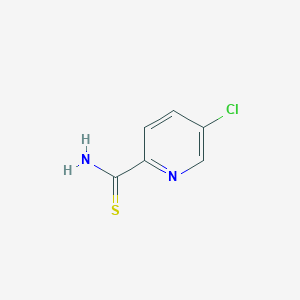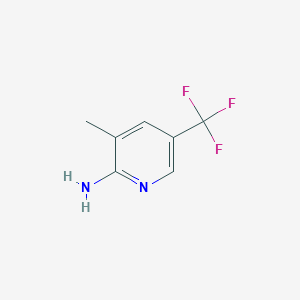
3-Methyl-5-(trifluoromethyl)pyridin-2-amine
Vue d'ensemble
Description
3-Methyl-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with a molecular weight of 176.14 . It is a white to off-white solid .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including 3-Methyl-5-(trifluoromethyl)pyridin-2-amine, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 3-Methyl-5-(trifluoromethyl)pyridin-2-amine includes a pyridine ring, a trifluoromethyl group (-CF3), and an amine group (-NH2) . The presence of these groups bestows many of the distinctive physical-chemical properties observed with this class of compounds .Chemical Reactions Analysis
Trifluoromethylpyridines, including 3-Methyl-5-(trifluoromethyl)pyridin-2-amine, are used as intermediates in the synthesis of several crop-protection products . They are also used in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .Physical And Chemical Properties Analysis
3-Methyl-5-(trifluoromethyl)pyridin-2-amine is a white to off-white solid . It has a molecular weight of 176.14 .Applications De Recherche Scientifique
Synthesis of Derivatives and Complexes
- 3-Methyl-5-(trifluoromethyl)pyridin-2-amine is used in the synthesis of various chemical derivatives, such as 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, showcasing its utility in chemical transformations and the creation of complex molecular structures (Bradiaková et al., 2009).
- The compound also plays a role in the creation of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates, which further demonstrates its versatility in forming various acyclic and heterocyclic compounds (Sokolov & Aksinenko, 2010).
Utility in Pesticide Synthesis
- A significant application of this compound is in the synthesis of pesticides, particularly as seen in the creation of 2,3-Dichloro-5-trifluoromethyl pyridine, an important pyridine derivative used in pesticide production (Lu Xin-xin, 2006).
Anticancer Research
- In medical research, derivatives of 3-Methyl-5-(trifluoromethyl)pyridin-2-amine have been explored for their potential anticancer properties, as observed in the synthesis and biological evaluation of alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, highlighting its relevance in drug discovery (Chavva et al., 2013).
Photocaging and Photochemical Transformations
- The compound is also employed in photocaging groups for nitriles, as illustrated in the study of effects of methyl substitution in ruthenium tris(2-pyridylmethyl)amine photocaging groups (Arora et al., 2016).
- Additionally, it undergoes photochemical transformations, such as in the creation of herbicidal pyrrolodipyridines, indicating its potential in agricultural applications (Wakeham et al., 2021).
Complex Formation and Protonation Studies
- Studies on the protonation of compounds like 2-(aminomethyl)pyridine and tris[(2-pyridyl)methyl]amine provide insights into the basicity of different nitrogen sites, which is crucial in understanding the reactivity and coordination behavior of these compounds (Anderegg et al., 1986).
Fluorination Processes
- The compound is involved in fluorination processes, as seen in the fluorination of pyridine and related compounds, demonstrating its role in introducing fluorine atoms into organic molecules (Plevey et al., 1982).
Safety And Hazards
The safety information for 3-Methyl-5-(trifluoromethyl)pyridin-2-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c1-4-2-5(7(8,9)10)3-12-6(4)11/h2-3H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUKTKJSNLMWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(trifluoromethyl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1427297.png)
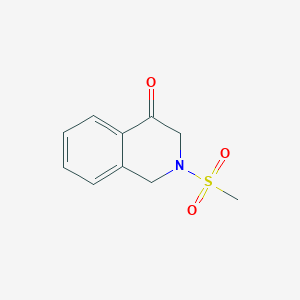
![3H-Imidazo[4,5-b]pyridine, 2-(methoxymethyl)-](/img/structure/B1427302.png)

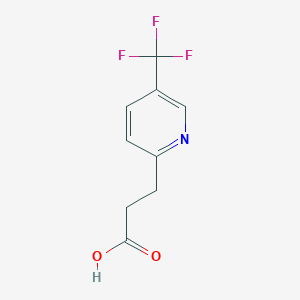

![4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1427307.png)
